Bexirestrant ERα Degradation Potency in ESR1-Mutant vs. Wild-Type MCF-7 Cells
Bexirestrant induces ERα degradation in MCF-7 cells expressing wild-type, Y537S-mutant, and D538G-mutant ERα with IC₅₀ values of 0.3 nM, 19.6 nM, and 12.7 nM, respectively . This represents a 65-fold and 42-fold reduction in degradation potency for the Y537S and D538G mutants relative to wild-type, a phenomenon observed across the SERD class but with compound-specific magnitudes. While cross-study comparison with fulvestrant (ER antagonist IC₅₀ = 9.4 nM) is limited by assay differences, bexirestrant's sub-nanomolar wild-type degradation IC₅₀ establishes it among the more potent oral SERDs in preclinical evaluation [1].
| Evidence Dimension | ERα protein degradation IC₅₀ |
|---|---|
| Target Compound Data | WT: 0.3 nM; Y537S: 19.6 nM; D538G: 12.7 nM |
| Comparator Or Baseline | Fulvestrant ER antagonist IC₅₀: 9.4 nM (different assay readout; cross-study comparable only) |
| Quantified Difference | 65-fold (Y537S vs WT) and 42-fold (D538G vs WT) reduction in bexirestrant potency |
| Conditions | MCF-7 breast cancer cells; endogenous ERα degradation measured |
Why This Matters
Procurement decisions should account for the specific mutant ERα degradation profile, as ESR1-mutant models exhibit reduced sensitivity to all SERDs; the quantitative magnitude of this shift is compound-specific.
- [1] Wakeling AE, et al. A potent specific pure antiestrogen with clinical potential. Cancer Res. 1991;51(15):3867-3873. View Source
